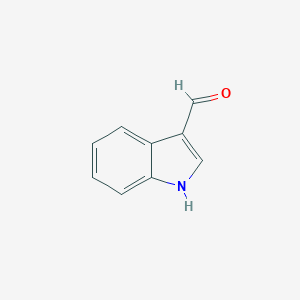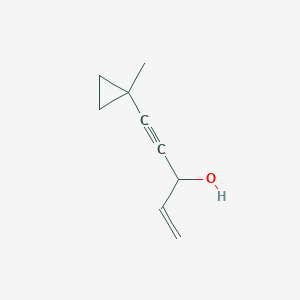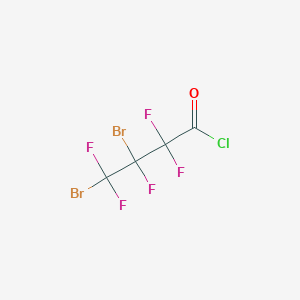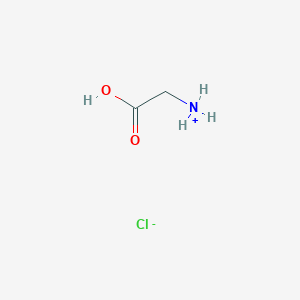
Clorhidrato de glicina
Descripción general
Descripción
Glycine hydrochloride, also known as aminoacetic acid hydrochloride, is a derivative of glycine, the simplest amino acid. It is a white crystalline solid with the chemical formula C₂H₆ClNO₂. Glycine hydrochloride is commonly used in biochemical research and industrial applications due to its unique properties and versatility.
Aplicaciones Científicas De Investigación
Glycine hydrochloride has a wide range of applications in scientific research:
Mecanismo De Acción
Target of Action
Glycine hydrochloride primarily targets the glycine receptors (GlyR) and N-methyl-D-aspartic acid (NMDA) receptors in the central nervous system . It also interacts with glycine transporters type 1 and 2 (GlyT1 and GlyT2) . These receptors and transporters play crucial roles in neurotransmission, influencing various neurological functions.
Mode of Action
Glycine, being an inhibitory neurotransmitter, binds to its receptors, leading to a series of interactions and changes. In the central nervous system, there exist strychnine-sensitive glycine binding sites as well as strychnine-insensitive glycine binding sites. The strychnine-insensitive glycine-binding site is located on the NMDA receptor complex . At the cerebellar nerve endings, an increase in the levels of glycine results in activation of the GlyT2 receptors in the synaptic vesicles, reversing the action of GABA transporter-1 (GAT1), thereby inducing the release of GABA .
Biochemical Pathways
Glycine is involved in several biochemical pathways. It is degraded via three pathways: the reverse of the glycine synthase pathway (also known as the glycine cleavage system), the serine pathway, and the glyoxylate pathway . Glycine also plays a significant role in various metabolic functions, antioxidative reactions, and neurological functions . It is an essential substrate in the synthesis of a multitude of biomolecules and substances, including collagen, purines, creatinine, heme, and other amino acids like serine and glutathione .
Pharmacokinetics
The pharmacokinetics of glycine hydrochloride involves its absorption, distribution, metabolism, and excretion (ADME). It’s worth noting that glycine is commonly used as a component of total parenteral nutrition, indicating that it can be effectively absorbed and utilized by the body .
Result of Action
The action of glycine hydrochloride results in various molecular and cellular effects. As an inhibitory neurotransmitter, glycine can reduce neuronal excitability, contributing to the regulation of various neurological functions . Supplemental glycine may have antispastic activity, and early findings suggest it may also have antipsychotic activity as well as antioxidant and anti-inflammatory activities .
Action Environment
The action, efficacy, and stability of glycine hydrochloride can be influenced by various environmental factors. For instance, the activation of GlyR depends on the extracellular chloride ion concentration . .
Análisis Bioquímico
Biochemical Properties
Glycine hydrochloride participates in enzymatic reactions. For instance, it reacts with glutamate dehydrogenase (GDH) to produce ammonia in phosphate buffer medium . This interaction between glycine hydrochloride and GDH is crucial for the determination of glycine .
Cellular Effects
Glycine hydrochloride, as a form of glycine, influences cell function. It functions as an inhibitory neurotransmitter in the central nervous system and also facilitates excitatory potential at the N-methyl-D-aspartic acid (NMDA) receptors, along with glutamate . It has anti-inflammatory, cytoprotective, and immunomodulatory properties .
Molecular Mechanism
The molecular mechanism of glycine hydrochloride involves its interaction with enzymes like GDH. GDH is a multi-isoenzymic oxidoreductase enzyme that reversibly catalyzes the oxidative deamination of glutamate to ammonia and α-ketoglutarate with NAD+/NADH .
Metabolic Pathways
Glycine hydrochloride is involved in various metabolic pathways. It is an essential substrate in the synthesis of a multitude of biomolecules and substances, including collagen, purines, creatinine, heme, and other amino acids like serine and glutathione .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Glycine hydrochloride can be synthesized through several methods:
Reaction with Hydrochloric Acid: Glycine reacts with hydrochloric acid to form glycine hydrochloride.
Hydrolysis of Hippuric Acid: Hippuric acid is hydrolyzed in the presence of hydrochloric acid to yield glycine hydrochloride.
Conversion from Aminoacetonitrile: Aminoacetonitrile can be converted to glycine hydrochloride through hydrolysis with hydrochloric acid.
Industrial Production Methods: In industrial settings, glycine hydrochloride is typically produced by the direct reaction of glycine with hydrochloric acid. The process involves dissolving glycine in hydrochloric acid, followed by crystallization and purification to obtain the final product.
Types of Reactions:
Acid-Base Reactions: Glycine hydrochloride can participate in acid-base reactions due to its zwitterionic nature.
Reduction: Glycine hydrochloride can be reduced to glycine alcohol using reducing agents like lithium aluminum hydride.
Decarboxylation: When heated with soda lime or barium hydroxide, glycine hydrochloride undergoes decarboxylation to produce methylamine.
Esterification: Glycine hydrochloride reacts with alcohols in the presence of inorganic acids to form esters.
Common Reagents and Conditions:
Reducing Agents: Lithium aluminum hydride for reduction reactions.
Bases: Soda lime or barium hydroxide for decarboxylation.
Acids: Inorganic acids for esterification.
Major Products:
Glycine Alcohol: From reduction.
Methylamine: From decarboxylation.
Esters: From esterification.
Comparación Con Compuestos Similares
Diglycine Hydrochloride: A compound with two glycine molecules linked together, used in similar biochemical applications.
Triglycine Hydrochloride: A compound with three glycine molecules linked together, often used in more specialized biochemical research.
Uniqueness: Glycine hydrochloride is unique due to its ability to act as both an inhibitory neurotransmitter and an allosteric activator of NMDA receptors. This dual functionality makes it a valuable compound in both neurological research and therapeutic applications .
Propiedades
IUPAC Name |
2-aminoacetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5NO2.ClH/c3-1-2(4)5;/h1,3H2,(H,4,5);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVLXQGJVBGMLRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
56-40-6 (Parent) | |
| Record name | Glycine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006000437 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7064079 | |
| Record name | Glycine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7064079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Hygroscopic solid; [Merck Index] White odorless crystalline powder; Hygroscopic; [Alfa Aesar MSDS] | |
| Record name | Glycine hydrochloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20965 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
7490-95-1, 6000-43-7 | |
| Record name | Diglycine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7490-95-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aminoacetic acid hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6000-43-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glycine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006000437 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glycine, hydrochloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Glycine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7064079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Glycine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.310 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GLYCINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/225ZLC74HX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Glycine hydrochloride has the molecular formula C2H6ClNO2 and a molecular weight of 111.53 g/mol. []
ANone: Researchers have utilized several spectroscopic methods to characterize glycine hydrochloride, including:
A: Yes, glycine hydrochloride ionic liquid (Cl) can be used in polyester fabric finishing, specifically with chitosan. This treatment enhances the fabric's antistatic properties, mechanical strength, air permeability, and moisture permeability. [] The optimal chitosan concentration in the chitosan/Cl solution for this application is 1.5%. []
A: Hydroxymethyl sodium glycinate and hydroxymethyl glycine hydrochloride serve as alternative starting materials for producing the herbicide glyphosate. [] These compounds, when reacted with phosphorous acid or sodium phosphates, yield glyphosate in a single-step reaction. This method offers a cost-effective and environmentally friendly alternative to traditional glyphosate production with significantly reduced wastewater. []
A: Glycine hydrochloride functions as an additive in perovskite solar cell fabrication, particularly in low bandgap mixed Pb-Sn perovskites. [] It primarily accumulates at the bottom region of the perovskite layer, influencing crystal growth and interface properties. [] This accumulation leads to improved perovskite film crystallinity, reduced electrical trap density, and enhanced charge carrier lifetimes. [] Glycine hydrochloride also contributes to the formation of surface dipoles at the interface, facilitating efficient charge extraction and enhancing solar cell performance. [, ]
A: Ab initio calculations at the UHF/6-31++G level of theory were employed to study the structure of protonated glycyl-(L)-phenylalanyl-glycine hydrochloride monohydrate. These calculations revealed a single stable conformer with specific intermolecular hydrogen bonding patterns, providing insights into the molecule's three-dimensional structure and interactions. []
A: While glycine hydrochloride itself isn't a potent disinfectant, its derivatives, specifically alkyl di(aminoethyl) glycine hydrochloride compounds, exhibit significant bactericidal activity. [] The length of the alkyl chain influences the compound's efficacy, with longer chains generally exhibiting stronger activity against bacteria and fungi. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


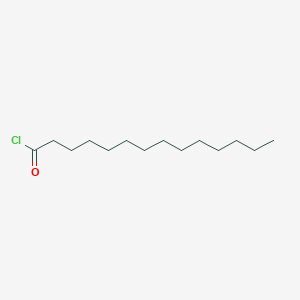
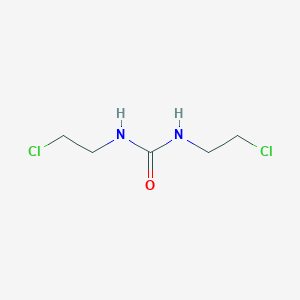
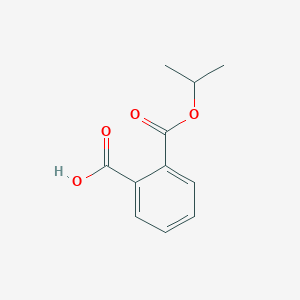
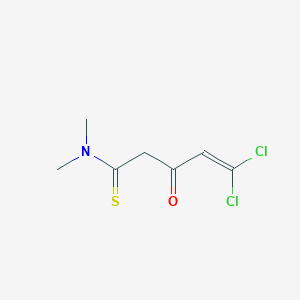


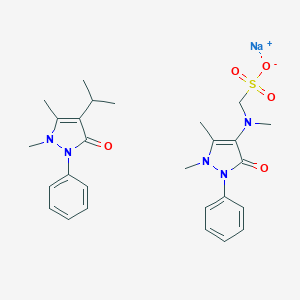
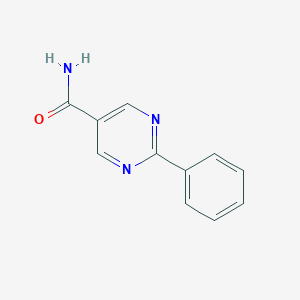
![4-[2-[2-[2-(4-Formylphenoxy)ethoxy]ethoxy]ethoxy]benzaldehyde](/img/structure/B46964.png)

